molecular formula C4H8O2 B1280995 Butyric-d7 acid CAS No. 73607-83-7

Butyric-d7 acid

Cat. No. B1280995
CAS RN: 73607-83-7
M. Wt: 95.15 g/mol
InChI Key: FERIUCNNQQJTOY-NCKGIQLSSA-N
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Description

Butyric acid, also known as butanoic acid, is a short-chain fatty acid (SCFA) that plays a significant role in animal metabolism and is a natural component of the gut flora's activity in the human body . It is recognized for its multiple biological effects, including the regulation of gene expression, promotion of cell differentiation, apoptosis, and control of cell growth . Butyric acid is also a major energy source for colonocytes and has been implicated in the treatment of various health conditions, including colorectal cancer and hemoglobinopathies .

Synthesis Analysis

The synthesis of butyric acid derivatives, such as 2,2-bis(hydroxymethyl)butyric acid (DMBA), involves chemical reactions like aldol condensation and oxidation. The optimal conditions for the condensation reaction include a temperature of about 35°C and specific molar ratios of the reactants, followed by an oxidation reaction at around 80°C . The synthesis process yields over 40% of DMBA, which can be further purified through ion-exchange, vacuum concentration, and crystallization techniques .

Molecular Structure Analysis

Butyric-d7 acid is a deuterated form of butyric acid, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can influence the chemical reactions and physical properties of the molecule. For instance, in the study of the chemical effects of ^13N formed in this compound irradiated in a pile, it was found that the yields of various nitrogen-containing compounds were affected by the number of hydrogen atoms in the target molecule .

Chemical Reactions Analysis

Butyric acid undergoes various chemical reactions, including mercuration, which has been studied in the context of n-butyric acid. The reaction with mercuric n-butyrate in n-butyric anhydride leads to the formation of a condensation oligomer, which upon hydrolysis yields a dimercurated acid molecule . These chemical reactions are crucial for understanding the reactivity and potential applications of butyric acid and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of butyric acid are significant in its applications. For example, its rancid smell and rapid absorption in the upper gastrointestinal tract have limited its use in treating gastrointestinal disorders . However, advancements such as microencapsulation have allowed for the delivery of sodium butyrate to the small and large intestines, where it dissociates into butyric acid, demonstrating potential therapeutic benefits . Additionally, the analysis of butyric acid content in butter blends and milk products by gas chromatography flame ionization detector (GC-FID) has been validated as a method to evaluate the quality of these products .

Scientific Research Applications

Bioproduction and Biotechnological Applications

Butyric acid, chemically known as C3H7COOH, is significantly used in food, chemical, and pharmaceutical industries. Recent studies have emphasized its bioproduction through large-scale fermentation, which could be more economical and efficient than petrochemical synthesis. Research has delved into the metabolic pathways involved in producing butyric acid from microorganisms like Clostridium tyrobutyricum using various substrates. Advanced bioprocessing techniques and genetic modifications are being explored to enhance butyric acid production. Furthermore, innovative bioreactor designs and the use of low-cost feedstocks are considered to improve the commercial viability of butyric acid bioproduction (Huang, Tang, Zhu, & Du, 2018).

Strain Engineering for Enhanced Production

The production of butyric acid via microbial fermentation is gaining attention due to its environmental friendliness. However, challenges such as low productivity and high production costs compared to chemical synthesis exist. To address this, various advanced strategies, including metabolic and strain engineering methods, have been developed to improve butyric acid production. These approaches aim to utilize alternative inexpensive feedstocks and enhance production efficiency and productivity (Luo, Yang, Zhao, Wang, Liu, Huang, & Zeng, 2018).

Fermentation Process Development

Efforts have been made to improve the microbial production of butyric acid, especially from renewable feedstocks like plant biomass. Innovative fermentation processes are being developed to increase yield, purity, and productivity. Various substrates, including glucose, xylose, and lignocellulosic biomasses, are being evaluated for their efficiency in butyric acid production (Jiang, Fu, Yang, Xu, Wang, & Yang, 2018).

Applications in Animal Health and Nutrition

Butyric acid is also a beneficial feed additive in animal production, including poultry. It has been studied as a prophylactic treatment against intestinal inflammation in broilers. Research indicates that sodium butyrate supplementation can improve intestinal health, reduce inflammation, and positively affect gut microbiota composition (Zou, Ji, Qu, Wang, Shu, Wang, Liu, Li, & Luo, 2019).

Mechanism of Action

Target of Action

Butyric-d7 acid, also known as Butanoic-d7 acid, primarily targets histone deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a crucial role in cell cycle progression, survival, and differentiation .

Mode of Action

This compound acts as an inhibitor of HDACs . By inhibiting HDACs, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription, which can lead to various cellular effects .

Biochemical Pathways

The inhibition of HDACs by this compound affects several biochemical pathways. It leads to the induction of differentiation and cell cycle arrest at the G0 phase . It also triggers apoptosis , the programmed cell death, thereby inhibiting proliferation in a variety of cancer cells .

Result of Action

The action of this compound results in several molecular and cellular effects. It decreases the expression of IFN-γ-related signaling genes and metastatic genes in certain types of cancer cells . It has also been shown to reduce tumor growth in certain mouse models when administered at specific doses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that as a short-chain fatty acid, this compound is produced predominantly by bacterial fermentation of dietary fiber in the colon , suggesting that diet and gut microbiota could potentially influence its levels and effects.

Safety and Hazards

Butyric-d7 acid is corrosive to metals and tissue . It causes severe skin burns and eye damage . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing vapors, mist, or gas .

Future Directions

There is a great need for butyric acid produced by microbial fermentation in various industries. The main future challenge for this will depend upon increasing butyrate tolerance of Clostridia strains and decreasing the cost of culture media materials .

Biochemical Analysis

Biochemical Properties

Butyric-d7 acid plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylase (HDAC). This inhibition leads to the accumulation of acetylated histones, which can affect gene expression . This compound interacts with various enzymes and proteins, including HDAC, and influences their activity. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their function . This interaction is crucial in regulating gene expression and cellular differentiation.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound induces differentiation, cell cycle arrest at the G0 phase, and apoptosis in a variety of cancer cells when used at specific concentrations . Additionally, it decreases the expression of interferon-gamma-related signaling genes and metastatic genes in human lung cancer cells . These effects highlight the potential therapeutic applications of this compound in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an HDAC inhibitor. By inhibiting HDAC, this compound leads to the accumulation of acetylated histones, which in turn affects gene expression . This compound also interacts with G protein-coupled receptors (GPRs) and serves as a substrate that is metabolized intercellularly . These interactions at the molecular level contribute to the regulation of various cellular processes, including differentiation, apoptosis, and cell cycle arrest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is maintained under specific storage conditions, such as at -20°C . Over time, this compound can degrade, which may influence its effectiveness in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of HDAC activity and sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit HDAC activity and induce cellular differentiation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including reduced cell viability and increased apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to short-chain fatty acids (SCFAs). It interacts with enzymes such as butyryl-CoA dehydrogenase and acetyl-CoA transferase, which are involved in the metabolism of SCFAs . These interactions can affect metabolic flux and the levels of metabolites within cells. This compound also plays a role in the regulation of energy metabolism and lipid synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of this compound within various cellular compartments. The distribution of this compound can influence its accumulation and effectiveness in different tissues, thereby affecting its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its activity . For example, the localization of this compound to the nucleus is essential for its role in inhibiting HDAC and regulating gene expression . These localization mechanisms are critical for the precise regulation of cellular processes by this compound.

properties

IUPAC Name

2,2,3,3,4,4,4-heptadeuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480870
Record name Butyric-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73607-83-7
Record name Butyric-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73607-83-7
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Synthesis routes and methods I

Procedure details

120 ml of fuming nitric acid in 40 ml of glacial acetic acid are added dropwise to a solution of 31.4 g of 4-[4-(1-adamantyl)-phenoxy]-butyric acid in 100 ml of glacial acetic acid and 30 ml of methylene chloride at -5° C, whilst stirring in an aqueous atmosphere. After completion of the addition, the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C. The reaction mixture is then poured onto 1 kg of ice and extracted with 3 times 200 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate and evaporated in vacuo. Chromatography of the evaporation residue on 1 kg of silica gel, with ethyl acetate as the eluant, gives 4-[2-nitro-4-(1-adamantyl)-phenoxy]-butyric acid of melting point 182°-185° C (from methylene chloride/petroleum ether) and 4-[2,6;l -dinistro- 4-(1-adamantyl)-phenoxy]-butyric acid of melting point 170°-172° C (from ethanol-pentane).
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Synthesis routes and methods II

Procedure details

In reaction 19, cyclohexane was oxidized to a 1:7.1:6.0 mixture of adipic acid, cyclohexanone and cyclohexanol after 5 hours (turnovers: 21 (acid), 149 (ketone), 126 (alcohol); ˜6 % total conversion). The crude adipic acid product was collected by filtration after cooling the reaction mixture. Analyses of the isolated adipic acid were performed using elemental analysis, mass spectrometry, infrared spectroscopy, and 1H/13C NMR with comparisons to an authentic adipic acid sample. All analytical results showed that the isolated adipic acid (crude, washed with o-dichlorobenzene, but not recrystallized) was >95 % pure. NMR analysis showed that glutaric acid was also produced (<5 %) along with much lower amounts of shorter chain acids such as formic acid, butyric acid, valeric acid, etc. Only trace amounts of ketone and alcohol (and no adipic acid) were observed when the catalyst is omitted or replaced with 3 equivalents of dpphen alone.
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Synthesis routes and methods III

Procedure details

For acetamidylation, the neomycin B/γ-amino butyric acid conjugate obtained in Example 9a above is treated with O-ethyl acetimidate in absolute ethanol for 1-2 days, resulting in acetimidylation of the terminal amino groups. The product is purified by ion exchange chromatography, yielding neomycin B/N-acetamidino butyric acid conjugate 16.
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neomycin B γ-amino butyric acid
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Synthesis routes and methods IV

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Oxidation of alkanes can give a variety of oxygenated products, including alcohols (see, e.g., U.S. Pat. Nos. 4,918,238, 4,978,799, 5,235,111, 5,345,010, 5,354,857, 5,409,876, and 5,663,328), aldehydes (see, e.g., J. Catal., 202(2) (2001) 308; Appl. Catal., A 217(1-2) (2001) 111; U.S. Pat. No. 4,859,798), ketones (e.g., Appl. Catal., A 217(1-2) (2001) 111; EP 0126488; U.S. Pat. Nos. 4,038,322, 5,235,111, and 5,409,876), carboxylic acids and anhydrides (see, e.g., U.S. Pat. Nos. 5,543,532, 5,663,328, 6,646,158, 6,919,295, and 6,914,029). Oxidation of propylene may produce isopropanol, acetone, propionaldehyde, acrolein, acrylic acid, propionic acid, and the like, and mixtures thereof. Under appropriate reaction conditions, oxidation of propane may give isopropanol, acetone, or a mixture of them. Oxidation of n-butane may produce 1-butanol, 2-butanol, methyl ethyl ketone, n-butylaldehyde, n-butyric acid, maleic acid, maleic anhydride, and the like, and mixtures thereof.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyric-d7 acid
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Butyric-d7 acid

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